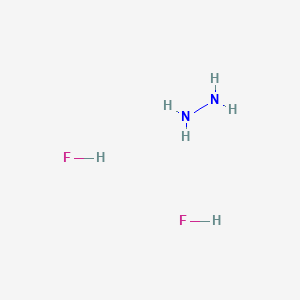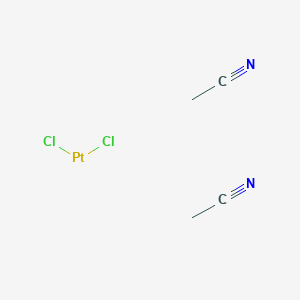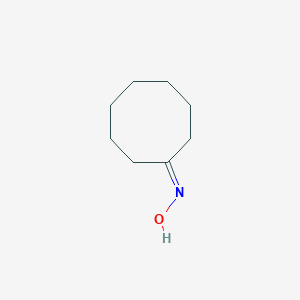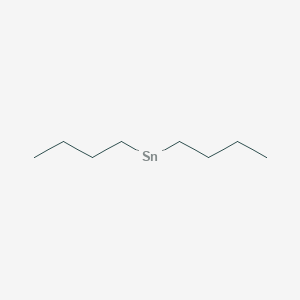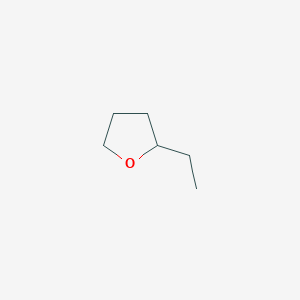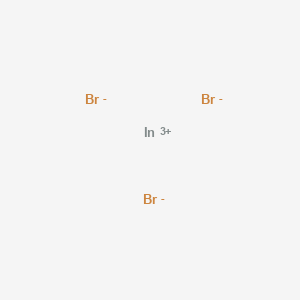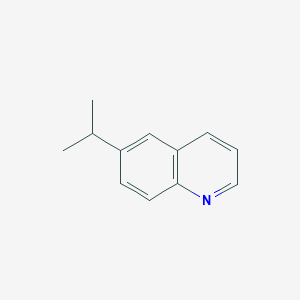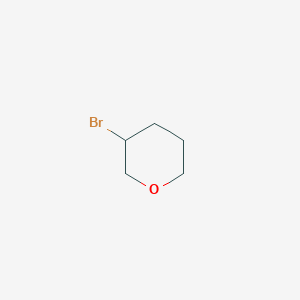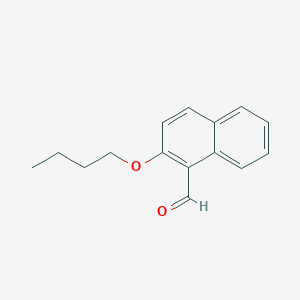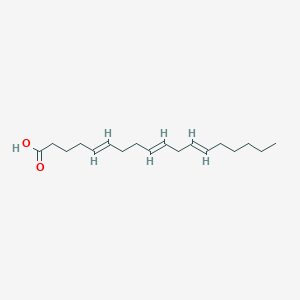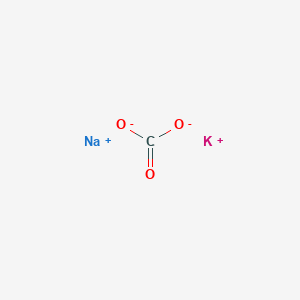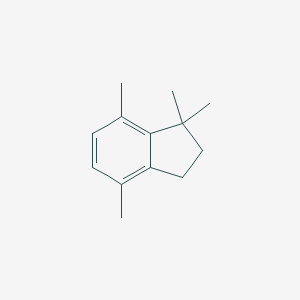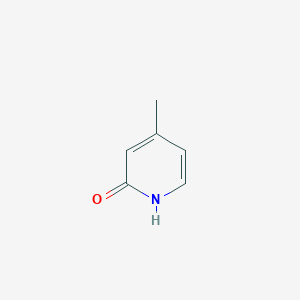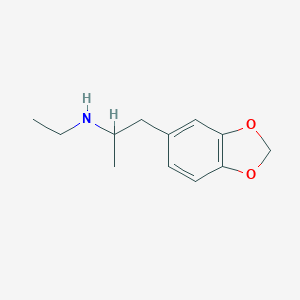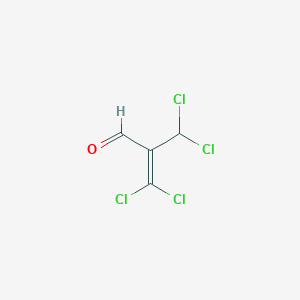
Acrolein, 3,3-dichloro-2-(dichloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acrolein, 3,3-dichloro-2-(dichloromethyl)- is a chemical compound that is used in various industrial processes. It is a highly reactive and toxic compound that can cause detrimental effects on human health and the environment. The purpose of
作用機序
Acrolein is a highly reactive compound that can interact with various biomolecules, including proteins, DNA, and lipids. It can form covalent bonds with these molecules, leading to alterations in their structure and function. Acrolein has been shown to induce oxidative stress, inflammation, and cell death in various cell types.
生化学的および生理学的効果
Acrolein has been shown to have a wide range of biochemical and physiological effects. It can induce oxidative stress, inflammation, and cell death in various cell types. It has also been shown to alter the expression of various genes and proteins involved in cellular signaling pathways and immune responses.
実験室実験の利点と制限
Acrolein has several advantages for use in lab experiments, including its highly reactive nature and ability to form covalent bonds with various biomolecules. However, it is also highly toxic and can cause detrimental effects on human health and the environment. Careful handling and disposal of acrolein are necessary to ensure the safety of researchers and the environment.
将来の方向性
There are several future directions for the use of acrolein in scientific research. One area of interest is the development of new therapeutic agents that target acrolein-induced oxidative stress and inflammation. Another area of interest is the study of the role of acrolein in various diseases, including cancer and neurodegenerative disorders.
Conclusion
Acrolein, 3,3-dichloro-2-(dichloromethyl)- is a highly reactive and toxic compound that has been widely used in scientific research. It has several advantages for use in lab experiments, including its ability to form covalent bonds with various biomolecules. However, careful handling and disposal are necessary to ensure the safety of researchers and the environment. There are several future directions for the use of acrolein in scientific research, including the development of new therapeutic agents and the study of its role in various diseases.
合成法
Acrolein is typically synthesized through the oxidation of propylene or glycerol. The process involves the use of a catalyst, such as silver or copper, to initiate the oxidation reaction. The resulting product is a clear, colorless liquid with a pungent odor.
科学的研究の応用
Acrolein has been widely used in scientific research due to its highly reactive nature and ability to form covalent bonds with various biomolecules. It has been used as a cross-linking agent in the study of protein structure and function, as well as in the development of new therapeutic agents for various diseases.
特性
CAS番号 |
14129-84-1 |
|---|---|
製品名 |
Acrolein, 3,3-dichloro-2-(dichloromethyl)- |
分子式 |
C4H2Cl4O |
分子量 |
207.9 g/mol |
IUPAC名 |
3,3-dichloro-2-(dichloromethyl)prop-2-enal |
InChI |
InChI=1S/C4H2Cl4O/c5-3(6)2(1-9)4(7)8/h1,3H |
InChIキー |
VGAPMLASFWCDHB-UHFFFAOYSA-N |
SMILES |
C(=O)C(=C(Cl)Cl)C(Cl)Cl |
正規SMILES |
C(=O)C(=C(Cl)Cl)C(Cl)Cl |
その他のCAS番号 |
14129-84-1 |
同義語 |
2-(DICHLOROMETHYL)-3,3-DICHLOROPROPENAL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



